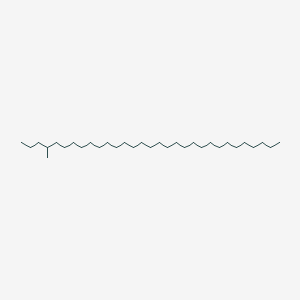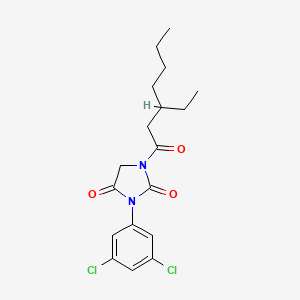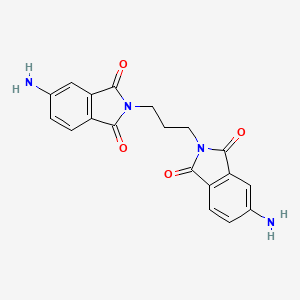
3,3'-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is an organic compound that features a central 1,2-diphenylethene (stilbene) linkage with two 9-methyl-9H-carbazole groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 1,2-bis(3,5-dibromophenyl)ethene with 9-methyl-9H-carbazole boronic acid under palladium catalysis. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the carbazole rings, typically using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding reduced hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bio-imaging due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is primarily related to its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where it becomes highly luminescent upon aggregation. This property is exploited in various applications, including bio-imaging and optoelectronics. The molecular targets and pathways involved in its mechanism of action are related to its ability to interact with light and emit fluorescence .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)bis(propane-1-sulfonate)
Uniqueness
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is unique due to its combination of the 1,2-diphenylethene core with carbazole groups, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high luminescence and stability .
Propiedades
Número CAS |
111283-36-4 |
|---|---|
Fórmula molecular |
C40H30N2 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
9-methyl-3-[2-(9-methylcarbazol-3-yl)-1,2-diphenylethenyl]carbazole |
InChI |
InChI=1S/C40H30N2/c1-41-35-19-11-9-17-31(35)33-25-29(21-23-37(33)41)39(27-13-5-3-6-14-27)40(28-15-7-4-8-16-28)30-22-24-38-34(26-30)32-18-10-12-20-36(32)42(38)2/h3-26H,1-2H3 |
Clave InChI |
GYFCJXBQPKIWLJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C)C7=CC=CC=C7)C8=CC=CC=C81 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)




![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)

![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)

